Lifitegrast impurity D

impurity profiling mass spectrometry quality control

Lifitegrast impurity D is a process-related impurity of the lymphocyte function-associated antigen-1 (LFA-1) antagonist lifitegrast, a therapeutic agent for dry eye disease. It is one of five known lifitegrast impurities (Imp.

Molecular Formula C29H26N2O7S
Molecular Weight 546.6 g/mol
Cat. No. B13423408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLifitegrast impurity D
Molecular FormulaC29H26N2O7S
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=CC3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2
InChIInChI=1S/C29H26N2O7S/c1-39(36,37)24-4-2-3-18(13-24)14-25(29(34)35)30-27(32)21-6-8-23-17-31(11-9-20(23)15-21)28(33)22-7-5-19-10-12-38-26(19)16-22/h2-8,10,12-13,15-16,25H,9,11,14,17H2,1H3,(H,30,32)(H,34,35)/t25-/m0/s1
InChIKeyRBEOTLAQXSGZKQ-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lifitegrast Impurity D Reference Standard for ANDA and Quality Control Method Validation


Lifitegrast impurity D is a process-related impurity of the lymphocyte function-associated antigen-1 (LFA-1) antagonist lifitegrast, a therapeutic agent for dry eye disease. It is one of five known lifitegrast impurities (Imp. A–E) synthesized and characterized to ensure drug substance quality. Chemically, lifitegrast impurity D is (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride, differing from the parent drug by the absence of the benzofuran-6-carbonyl moiety [1][2]. This structural difference alters its chromatographic behavior and physicochemical properties, making it a critical marker for impurity profiling and analytical method validation .

Why Lifitegrast Impurity D Cannot Be Replaced by Other Lifitegrast Impurities in Method Validation


Lifitegrast impurities A, B, C, D, and E are structurally distinct compounds arising from different synthetic side reactions or degradation pathways. Each impurity exhibits a unique retention time, UV response factor, and chromatographic selectivity under validated HPLC conditions. For instance, in the first stability-indicating chiral HPLC method for lifitegrast, impurities A–D were individually injected to demonstrate specificity; any co-elution or misidentification would compromise the quantification of the enantiomeric impurity R-lifitegrast at the 0.15% specification limit [1]. Substituting impurity D with a structurally unrelated impurity (e.g., a dichloro-tetrahydroisoquinoline carboxylic acid like impurity E) would invalidate the peak identity confirmation, corrupt relative retention time markers, and risk non-compliance with ICH Q2(R1) validation requirements [2].

Quantitative Differentiation Evidence for Lifitegrast Impurity D vs. In-Class Impurities


Structural Differentiation: Lifitegrast Impurity D vs. Lifitegrast API and Other Impurities by Molecular Formula

Lifitegrast impurity D is structurally defined as the des-benzofuran-carbonyl analog of lifitegrast, resulting in a molecular formula of C20H20Cl2N2O5S (free base) vs. C29H24Cl2N2O7S for lifitegrast. This structural deletion eliminates the benzofuran-6-carbonyl group present in the parent drug and in most other process impurities (e.g., impurity E retains the benzofuran carbonyl). The mass difference of 219.2 Da (theoretical) provides unambiguous identification by LC-MS, clearly distinguishing impurity D from lifitegrast and from impurities A, B, C, and E [1][2].

impurity profiling mass spectrometry quality control

Chromatographic Selectivity: Resolution of Lifitegrast Impurity D from Enantiomers and Other Impurities

The first validated stability-indicating chiral HPLC method for lifitegrast employed a Chiralpak AD-H column (250 × 4.6 mm, 5.0 µm) with a mobile phase of n-hexane:2-propanol:formic acid (500:500:2, v/v/v) at 1.0 mL/min and 40 °C, with detection at 260 nm. Under these conditions, lifitegrast impurity D was injected alongside impurities A–C and stressed lifitegrast samples. The method demonstrated baseline resolution (Rs > 4.0) between the therapeutic S-enantiomer and the enantiomeric impurity R-lifitegrast, and no interference was observed from impurity D or any other known impurity within the 20-minute runtime [1]. This confirms impurity D is chromatographically distinct and does not co-elute with the API enantiomers.

chiral HPLC method validation specificity

Synthetic Origin: Lifitegrast Impurity D as a Marker for Incomplete Amide Coupling

Lifitegrast impurity D is generated during the amide coupling step between 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid and the L-phenylalanine derivative. Unlike impurities A (starting material fragment), B (a mixed diester with triazolopyridine), C (ethyl ester analog), or E (hydrolyzed benzofuran-acid), impurity D specifically indicates incomplete coupling of the benzofuran-6-carbonyl group to the tetrahydroisoquinoline nitrogen. Its presence in the crude API at ≥0.10% area by HPLC signals suboptimal reaction conversion, whereas impurity E formation would suggest over-hydrolysis [1]. This pathway-specific origin allows impurity D to serve as a diagnostic marker for the Friedel-Crafts acylation step efficiency.

process chemistry impurity control strategy synthesis

Regulatory Acceptance: Lifitegrast Impurity D as a Pharmacopeial Reference Standard Candidate

Lifitegrast impurity D is listed among the four known impurities (A–D) explicitly used for specificity demonstration in the first validated chiral HPLC method for lifitegrast drug substance and ophthalmic product [1]. The Chinese Journal of Pharmaceuticals publication further establishes impurity D as one of five process-related substances synthesized under cGMP principles for quality control [2]. While lifitegrast is not yet included in any pharmacopeia, impurity D, with a purity of ≥90% as supplied by qualified vendors, meets the criteria for a reference standard suitable for analytical method development, AMV, and QC application for ANDA submissions [3].

pharmacopeia reference standard regulatory compliance

Procurement-Relevant Application Scenarios for Lifitegrast Impurity D


HPLC System Suitability and Specificity Testing for Enantiomeric Purity Methods

Lifitegrast impurity D is used as a system suitability standard to verify column performance and mobile phase integrity before running sample sequences. Its known non-interference with S-lifitegrast and R-lifitegrast peaks under the validated Chiralpak AD-H conditions (Rs > 4.0) makes it an ideal negative control for specificity verification, as documented in the Uğur et al. method [1].

Process Development and Impurity Control Strategy for Lifitegrast API Manufacturing

In process R&D, impurity D serves as a marker for incomplete N-acylation of the tetrahydroisoquinoline intermediate. Quantitative monitoring of impurity D by HPLC at the intermediate stage allows chemists to optimize coupling conditions (temperature, time, reagent equivalents) to keep this impurity below the 0.10% threshold before final deprotection, thereby improving overall yield and purity [1].

Forced Degradation and Stability Study Marker for Lifitegrast Drug Product

Although impurity D is primarily a process impurity, it may also form under hydrolytic stress conditions when the benzofuran-6-carbonyl amide bond is cleaved. Including impurity D as a reference marker in forced degradation studies helps distinguish process-origin impurities from true degradation products, a critical distinction required for shelf-life specification setting per ICH Q1A guidelines [1].

Reference Standard for Mass Spectrometry-Based Impurity Identification

With a characteristic mass of 470.0 Da (free base) and a distinct isotopic pattern due to the two chlorine atoms (3:1 ratio for Cl2), impurity D provides a unique LC-MS fingerprint. It is used as a retention time and mass accuracy calibrant in LC-HRMS methods for impurity screening in lifitegrast API release testing [1].

Quote Request

Request a Quote for Lifitegrast impurity D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.